
Oxazole, 5-(4-ethenylphenyl)-2-phenyl-
Overview
Description
Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is a heterocyclic aromatic organic compound. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is substituted with a phenyl group at the 2-position and a 4-ethenylphenyl group at the 5-position. This structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a 4-ethenylphenyl-substituted aldehyde with a phenyl-substituted nitrile in the presence of a base, such as sodium hydride, to form the oxazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(4-ethenylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Oxazole, 5-(4-ethenylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound without the phenyl and ethenylphenyl substitutions.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Imidazole: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
Uniqueness
Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethenylphenyl group enhances its potential for polymerization and incorporation into advanced materials, while the phenyl group at the 2-position contributes to its stability and bioactivity .
Biological Activity
Oxazole, 5-(4-ethenylphenyl)-2-phenyl- (C17H13NO), is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on current research findings.
Overview of Biological Activities
Oxazole derivatives have been reported to exhibit a variety of biological activities, including:
- Antimicrobial : Compounds within the oxazole family have shown significant antimicrobial properties.
- Anti-inflammatory : Certain derivatives inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Analgesic : Some oxazoles demonstrate pain-relieving effects.
- Antioxidant : They exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
The biological activity of oxazole derivatives often involves interaction with specific molecular targets. For instance, they may inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and tyrosinase. The inhibition of these enzymes can lead to reduced inflammation and pain, as well as modulation of melanin biosynthesis.
Antioxidant Activity
Research indicates that oxazole derivatives possess significant antioxidant capabilities. For example, studies have shown that certain compounds can inhibit lipid peroxidation by over 86% . The presence of specific substituents on the oxazole ring influences this activity, suggesting that structural modifications can enhance antioxidant properties.
Compound | Lipid Peroxidation Inhibition (%) |
---|---|
2a | 91 |
2b | 86 |
2c | 91 |
2d | 81 |
Anti-inflammatory and Analgesic Properties
Oxazole derivatives have been evaluated for their anti-inflammatory effects through various in vitro and in vivo models. For instance, certain compounds have demonstrated potent inhibition of COX-2 and LOX enzymes, which are critical in the inflammatory response . These findings suggest potential therapeutic applications for conditions such as arthritis and other inflammatory disorders.
Tyrosinase Inhibition
The compound's ability to inhibit tyrosinase is particularly noteworthy. Tyrosinase plays a crucial role in melanin biosynthesis, making its inhibition relevant for skin-lightening applications. Studies show that some oxazole derivatives exhibit IC50 values in the nanomolar range for tyrosinase inhibition, indicating strong potential as cosmetic agents .
Case Studies
- Study on Antimicrobial Activity : A series of oxazole derivatives were tested against various bacterial strains. Results indicated a strong correlation between structure and activity, with certain substitutions leading to enhanced efficacy .
- Evaluation of Anti-inflammatory Effects : In a model of acute inflammation, specific oxazole derivatives significantly reduced edema in treated subjects compared to controls, demonstrating their potential as anti-inflammatory agents .
- Cosmetic Applications : Research focused on the skin-lightening properties of oxazole derivatives showed promising results in inhibiting tyrosinase activity, suggesting their use in cosmetic formulations aimed at reducing hyperpigmentation .
Properties
IUPAC Name |
5-(4-ethenylphenyl)-2-phenyl-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-2-13-8-10-14(11-9-13)16-12-18-17(19-16)15-6-4-3-5-7-15/h2-12H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUYZMTJPBOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00780471 | |
Record name | 5-(4-Ethenylphenyl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00780471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2681-25-6 | |
Record name | 5-(4-Ethenylphenyl)-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00780471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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